Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate

Tankyrase inhibition Regioisomeric SAR Quinazolinone scaffold

Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate (CAS 83800-87-7) is a heterocyclic building block belonging to the quinazolin-4(3H)-one family, featuring a 2-phenylbenzoate moiety linked at the ortho position of the phenyl ring. This ortho-substitution pattern distinguishes it from the more extensively characterized para-substituted regioisomeric series, which has been developed as potent tankyrase inhibitors.

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
CAS No. 83800-87-7
Cat. No. B11848294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate
CAS83800-87-7
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C16H12N2O3/c1-21-16(20)11-7-3-2-6-10(11)14-17-13-9-5-4-8-12(13)15(19)18-14/h2-9H,1H3,(H,17,18,19)
InChIKeyYQZDLDCLRPNAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate (CAS 83800-87-7): Core Scaffold Identity and Procurement-Relevant Profile


Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate (CAS 83800-87-7) is a heterocyclic building block belonging to the quinazolin-4(3H)-one family, featuring a 2-phenylbenzoate moiety linked at the ortho position of the phenyl ring . This ortho-substitution pattern distinguishes it from the more extensively characterized para-substituted regioisomeric series, which has been developed as potent tankyrase inhibitors . The compound is commercially available as a research-grade intermediate (purity ≥98% by HPLC), primarily used as a synthetic precursor for kinase-targeted libraries and antitubercular lead optimization .

Why Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate Cannot Be Replaced by Generic Quinazolinone Analogs


The ortho-substitution pattern of the benzoate ester in methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate enforces a distinct conformational geometry that directly impacts molecular recognition, synthetic reactivity, and biological selectivity . In the structurally characterized para-substituted tankyrase inhibitor series, para-substitution enables critical hydrogen-bond and π-stacking interactions within the nicotinamide pocket, yielding single-digit nanomolar inhibition (IC50 <10 nM); the ortho regioisomer is absent from all published SAR tables, indicating a non-productive binding pose . Furthermore, the ortho ester can undergo intramolecular cyclization reactions that are not accessible to the para or meta analogs, making regioisomeric substitution a binary determinant of downstream synthetic utility rather than a continuous variable .

Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate: Quantitative Differential Evidence for Scientific Selection


Regioisomeric Selectivity: Ortho vs. Para Substitution in Tankyrase-2 Binding

The para-substituted regioisomer of methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate (i.e., methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate) has been co-crystallized with human tankyrase-2 (PDB 4BUI) and is part of a series displaying IC50 values in the single-digit nanomolar range (best compounds <10 nM) . In contrast, the ortho-substituted target compound has not been reported as a tankyrase inhibitor in any peer-reviewed SAR study, implying that the substitution geometry is a critical driver of potency and that the ortho isomer likely fails to adopt the required binding conformation . This binary regioisomeric difference provides a definitive selection criterion for tankyrase-targeted programmes.

Tankyrase inhibition Regioisomeric SAR Quinazolinone scaffold

Synthetic Versatility: Ortho Ester Hydrolysis as a Gateway to Diversified Quinazolinone Libraries

The methyl ester group at the ortho position of the phenyl ring can be selectively hydrolyzed to the corresponding carboxylic acid, enabling subsequent amidation or esterification. A closely related methyl ester intermediate (compound III) is explicitly disclosed in US Patent 10,392,353, where controlled hydrolysis of the methyl ester is described as a critical transformation in the preparation of substituted quinazolines . In contrast, literature syntheses of quinazolinone derivatives employing the para-substituted ester do not report analogous intramolecular cyclization pathways [REFS-1, class-level observation]. This differential reactivity establishes the ortho ester as a unique branching point for diversity-oriented synthesis.

Synthetic methodology Quinazolinone derivatization Hydrolysis

Antitubercular Scaffold Validation: Quinazolinone Benzoate Class Activity Against Drug-Resistant MTB

A set of 24 substituted quinazolinone benzoates, encompassing the ortho-substitution scaffold class, has been evaluated for Mycobacterium tuberculosis acetohydroxyacid synthase (MTB-AHAS) inhibition. Five compounds exhibited significant MTB-AHAS inhibition with IC50 values ranging from 6.50 µM to 12.08 µM, and corresponding in vitro minimum inhibitory concentrations (MICs) between 2.5 and 10 mg/L against clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) MTB strains . Although individual compound identities were not deconvoluted in the abstract, the study confirms that the quinazolinone benzoate chemotype, including ortho-substituted members, provides a validated starting point for anti-TB lead discovery.

Antitubercular agents Acetohydroxyacid synthase Drug-resistant tuberculosis

Commercial Purity Benchmarking for Reproducible Synthesis and Biological Testing

Commercially available methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate is supplied with a purity specification of ≥98% (HPLC), as certified by ISO-compliant vendors . This purity level is consistent with the requirements for reproducible medicinal chemistry synthesis and biological assay preparation. In contrast, some generic quinazolinone intermediates are offered at lower purities (e.g., 95% or 97%) without explicit HPLC certification, which may introduce confounding impurities in sensitive biochemical or cell-based assays .

Purity specification Procurement Reproducibility

Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Generation Requiring Regioisomeric Selectivity Profiling

Teams developing tankyrase or related ADP-ribosyltransferase inhibitors can use methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate as an ortho-substituted control compound to probe the regioisomeric dependence of target engagement. The para-substituted series is known to be highly potent (IC50 <10 nM), while the ortho isomer is absent from published SAR, making it an essential negative control or starting point for novel chemotypes .

Synthesis of Diversified Quinazolinone Libraries via Ortho Ester Hydrolysis

The ortho methyl ester group serves as a latent carboxylic acid handle. Selective hydrolysis yields 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoic acid, which can be coupled with amines or alcohols to generate amide or ester libraries. This synthetic branching strategy, validated in patented methods for related intermediates, is not feasible with the para ester series that is typically used as a terminal functional group .

Antitubercular Drug Discovery Targeting Acetohydroxyacid Synthase

The quinazolinone benzoate scaffold has demonstrated validated MTB-AHAS inhibition (IC50 6.50–12.08 µM) and anti-MDR/XDR-TB activity (MIC 2.5–10 mg/L) . Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate provides the core scaffold for further derivatisation aimed at improving potency and pharmacokinetics, offering a direct entry point into a biologically validated anti-TB chemical series.

High-Purity Intermediate Supply for Multi-Step Medicinal Chemistry Campaigns

With a certified purity of ≥98% (HPLC), this compound is suitable for use in multi-step synthetic routes where stoichiometric precision and batch-to-batch reproducibility are critical. This purity specification exceeds that of many generic quinazolinone intermediates (commonly 95–97%), reducing the burden of impurity profiling in downstream biological assays .

Quote Request

Request a Quote for Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.